1-Ethyl-1,2,2-trimethylcyclopropane
Description
Historical Evolution and Fundamental Significance of Cyclopropane (B1198618) Ring Systems in Organic Chemistry
The study of cyclopropane and its derivatives dates back to the late 19th century, with August Freund first synthesizing the parent cyclopropane molecule in 1881. researchgate.net This discovery marked the beginning of a new chapter in organic chemistry, introducing a class of compounds that challenged existing theories of chemical bonding and structure. organic-chemistry.org Initially of theoretical interest, the significance of cyclopropane ring systems has grown immensely over the decades, becoming crucial components in various fields, including medicinal chemistry, agrochemicals, and materials science. jlu.edu.cnnih.gov
The fundamental importance of cyclopropanes lies in their unique combination of stability and reactivity. organic-chemistry.org The three-membered ring is a common motif in a wide array of natural products and biologically active molecules. nih.govacs.org For instance, the inclusion of a cyclopropane ring can enhance the metabolic stability and target binding of drug molecules by locking their conformation. organic-chemistry.orgnih.gov This has led to the development of numerous pharmaceuticals and agrochemicals containing this structural unit. nih.govacs.org Furthermore, the inherent ring strain makes cyclopropanes versatile building blocks in organic synthesis, readily participating in ring-opening reactions to construct more complex molecular architectures. researchgate.netresearchgate.net The development of stereoselective methods for synthesizing cyclopropane derivatives has been a major focus of research, allowing for the creation of chiral molecules with specific biological and functional properties. acs.orgrsc.org
Unique Structural and Electronic Features of Cyclopropanes: Implications for Chemical Behavior
The chemical behavior of cyclopropanes is a direct consequence of their unique structural and electronic properties. The most defining feature of the cyclopropane ring is its significant angle strain, with the internal C-C-C bond angles forced to be 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. acs.orgmasterorganicchemistry.comlibretexts.org This deviation results in a high degree of ring strain, estimated to be around 27 kcal/mol for the parent cyclopropane. acs.orgmasterorganicchemistry.com
This high ring strain has several important implications:
Weakened Carbon-Carbon Bonds: The C-C bonds in cyclopropane are significantly weaker than those in acyclic alkanes. masterorganicchemistry.com This is due to the poor overlap of the sp³ hybrid orbitals, which cannot point directly at each other. To accommodate the 60° bond angles, the C-C bonds are bent outwards, a model often referred to as "banana bonds." scripps.edu
Increased p-Character: The C-C bonds in cyclopropane exhibit increased p-character compared to typical C-C single bonds. This feature leads to some chemical behaviors that are more akin to those of alkenes. researchgate.net For example, cyclopropanes can undergo addition reactions, albeit under more forcing conditions than alkenes, where the ring is opened. nih.gov
These structural and electronic peculiarities make cyclopropanes more reactive than their acyclic counterparts. acs.org They are susceptible to reactions that lead to the opening of the three-membered ring, thereby relieving the inherent strain. nih.govnih.gov This reactivity can be harnessed in organic synthesis to generate a variety of functionalized acyclic compounds. researchgate.net The specific reactivity of a cyclopropane derivative is also influenced by the nature of the substituents on the ring. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the polarization of the ring's bonds and direct the course of chemical reactions. researchgate.netresearchgate.net
Academic Rationale for Investigating 1-Ethyl-1,2,2-trimethylcyclopropane within the Context of Sterically Congested Cyclopropanes
The investigation of highly substituted cyclopropanes, such as this compound, is driven by the desire to understand the interplay between ring strain and steric hindrance. acs.orgacs.org While the fundamental properties of the parent cyclopropane are well-established, the introduction of multiple bulky substituents creates a more complex chemical environment that raises several important academic questions.
Probing the Limits of Steric Congestion: this compound serves as a model compound to explore how a small, rigid ring system accommodates significant steric bulk. The presence of four alkyl groups—an ethyl group and three methyl groups—on the three-membered ring introduces considerable non-bonded interactions. acs.orgacs.org Studying the synthesis, stability, and conformational preferences of such molecules helps to delineate the physical limits of steric crowding on a cyclopropane core.
Impact on Chemical Reactivity: The steric hindrance presented by the bulky alkyl groups is expected to significantly influence the chemical reactivity of the cyclopropane ring. researchgate.net For instance, the accessibility of the ring's C-C bonds to reagents for ring-opening reactions would be diminished. researchgate.net Studying the reactions of sterically congested cyclopropanes like this compound can provide valuable insights into how steric shielding modifies the inherent reactivity of the cyclopropane core, potentially leading to unusual reaction pathways or selectivities.
Development of Synthetic Methodologies: The synthesis of highly substituted, sterically congested cyclopropanes presents a significant challenge in organic chemistry. researchgate.netrsc.org Developing efficient and stereoselective methods to construct molecules like this compound is an active area of research. jlu.edu.cnacs.org These synthetic endeavors not only provide access to novel chemical structures but also drive the discovery of new reactions and catalysts for the formation of polysubstituted carbocycles.
In essence, the academic rationale for investigating this compound lies in its role as a case study for understanding the fundamental principles that govern the structure, stability, and reactivity of sterically crowded three-membered ring systems.
Chemical Compound Information
| Compound Name |
| This compound |
| Cyclopropane |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | nih.gov |
| Molar Mass | 112.21 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 25590-29-8 | nih.gov |
| SMILES | CCC1(CC1(C)C)C | nih.gov |
| InChI | InChI=1S/C8H16/c1-5-8(4)6-7(8,2)3/h5-6H2,1-4H3 | nih.gov |
| InChIKey | CBKVKJDWYRUKGH-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25590-29-8 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-ethyl-1,2,2-trimethylcyclopropane |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(8,2)3/h5-6H2,1-4H3 |
InChI Key |
CBKVKJDWYRUKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Stereocontrolled Construction of Substituted Cyclopropanes
Classical and Contemporary Cyclopropanation Strategies: An Overview and Their Applicability to Alkyl-Substituted Systems
The synthesis of alkyl-substituted cyclopropanes, including sterically demanding targets like 1-ethyl-1,2,2-trimethylcyclopropane, relies on a range of classical and modern chemical transformations. These methods are designed to control both the regioselectivity and stereoselectivity of the cyclopropane (B1198618) ring formation.
Metal-catalyzed reactions involving the transfer of a carbene or carbenoid species to an alkene are among the most powerful and versatile methods for cyclopropane synthesis. These reactions often proceed with high levels of efficiency and selectivity, driven by the nature of the metal catalyst and the ligands employed.
Transition metals such as copper, rhodium, iron, and palladium are commonly used to catalyze these transformations. The general mechanism involves the reaction of a diazo compound with the metal catalyst to form a metal-carbene intermediate. This electrophilic carbene species is then transferred to an alkene, forming the cyclopropane ring in a concerted or stepwise fashion. The choice of metal and its ligand sphere is critical in tuning the reactivity and selectivity of the carbene transfer. For the synthesis of a tetra-alkylated cyclopropane like this compound, a highly reactive yet selective catalyst system would be necessary to overcome the steric hindrance of a tetrasubstituted alkene precursor.
For instance, iron-porphyrin complexes have been shown to be effective catalysts for the cyclopropanation of a variety of alkenes with ethyl diazoacetate, demonstrating the potential of earth-abundant metals in these transformations. Similarly, cobalt-based catalysts have been developed for the asymmetric cyclopropanation of alkenes, offering a pathway to chiral cyclopropanes.
In recent years, organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive transition metals. Organocatalytic cyclopropanation often involves the use of ylides, particularly sulfur ylides, which react with electron-deficient alkenes in a Michael-initiated ring-closure sequence. This approach allows for the formation of highly functionalized cyclopropanes under mild reaction conditions.
The synthesis of highly substituted cyclopropanes can also be achieved through transition metal-free methods. One such strategy involves the reaction of nucleophilic carbenes with electrophiles, or the use of hypervalent iodine reagents to generate carbenes or their equivalents. These methods provide complementary reactivity to metal-catalyzed approaches and are particularly useful for the synthesis of cyclopropanes with specific substitution patterns that may be challenging to access otherwise.
Ring contraction reactions provide an alternative entry to the cyclopropane skeleton from larger ring systems. The Favorskii rearrangement and its variants, such as the quasi-Favorskii rearrangement, are classic examples of such transformations. The quasi-Favorskii rearrangement involves the treatment of a γ-halo ketone with a base, leading to the formation of a cyclopropyl (B3062369) ketone through a 1,3-elimination pathway. This method can be a powerful tool for constructing cyclopropane rings, particularly when the starting materials are readily available.
Other rearrangement strategies, such as those involving the photochemical or thermal rearrangement of pyrazolines, can also be employed to generate cyclopropanes. These methods often proceed through diradical or zwitterionic intermediates and can provide access to complex cyclopropane structures that are not easily accessible through other means.
Multi-component and domino reactions offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. These strategies are based on the design of a sequence of reactions that proceed in a cascade, minimizing the need for purification of intermediates and reducing waste.
In the context of cyclopropane synthesis, a domino reaction might involve the in-situ generation of a reactive intermediate, such as a diazo compound or an ylide, which then undergoes a cyclopropanation reaction with an alkene present in the reaction mixture. Such approaches are particularly attractive for the construction of highly substituted cyclopropanes, as they can allow for the rapid assembly of molecular complexity.
Enantioselective and Diastereoselective Synthesis of Chiral Cyclopropanes
The presence of multiple stereocenters in many substituted cyclopropanes, including the potential for chirality in molecules like this compound, necessitates the use of stereoselective synthetic methods. The development of enantioselective and diastereoselective cyclopropanation reactions has been a major focus of research in organic synthesis.
The stereochemical outcome of a cyclopropanation reaction is often determined by the geometry of the alkene, the nature of the carbene, and the catalyst or reagent used. For metal-catalyzed reactions, the chirality is typically induced by the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reactants.
The design of chiral ligands has been instrumental in the success of asymmetric cyclopropanation. A wide variety of ligand scaffolds have been developed, including those based on bis(oxazoline) (BOX), salicylaldimine, and porphyrin frameworks. These ligands create a well-defined chiral pocket around the metal center, which effectively controls the enantioselectivity of the carbene transfer reaction.
The development of new chiral catalysts continues to be an active area of research, with a focus on improving the efficiency, selectivity, and substrate scope of asymmetric cyclopropanation reactions. The ideal catalyst would be highly active, allowing for low catalyst loadings, and would provide high levels of enantioselectivity for a broad range of substrates, including those that are sterically demanding.
Below is a table summarizing various catalyst systems and their performance in the synthesis of substituted cyclopropanes, which could be hypothetically applied to the synthesis of this compound.
| Catalyst System | Substrate Example | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| Rh₂(OAc)₄ | Styrene & Ethyl Diazoacetate | Variable | N/A |
| Cu(I)-BOX | 1-Octene & Ethyl Diazoacetate | High | Up to 99% |
| Fe(Porphyrin) | Styrene & Ethyl Diazoacetate | Moderate to High | Moderate |
| Co(II)-Salen | Styrene & Diazo Compound | High | Up to 98% |
| Organocatalyst (Sulfur Ylide) | Chalcone | N/A | High |
This interactive table allows for a comparative view of the effectiveness of different catalytic approaches in achieving stereocontrol in cyclopropane synthesis.
Substrate Control and Auxiliary-Based Stereodivergent Methodologies
Substrate-controlled diastereoselective cyclopropanation reactions are a powerful tool in organic synthesis, where the existing stereocenters in a molecule dictate the stereochemical outcome of the cyclopropanation. A classic example is the Simmons-Smith cyclopropanation of allylic alcohols. The hydroxyl group directs the zinc-copper carbenoid to the same face of the double bond, resulting in the syn-cyclopropane with high diastereoselectivity. ethz.ch This directing effect is a reliable strategy for establishing the relative stereochemistry of adjacent stereocenters.
In contrast to substrate control, auxiliary-based methods introduce a temporary source of chirality to the substrate, which is later removed. This approach offers the significant advantage of stereodivergence, meaning that by choosing the appropriate chiral auxiliary, one can access any desired stereoisomer of the product. researchgate.netchemrxiv.org For instance, the use of chiral auxiliaries attached to the olefin or the carbene precursor can effectively control the facial selectivity of the cyclopropanation reaction. Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful "chiral auxiliaries" in biocatalytic cyclopropanations. acs.orgrochester.edurochester.edu These biocatalysts can be tuned through directed evolution to favor the formation of a specific stereoisomer, often with exceptional levels of diastereo- and enantioselectivity. researchgate.netchemrxiv.orgnih.gov This approach has been successfully applied to the synthesis of a wide range of cyclopropane derivatives, including those with heteroatom substituents. acs.org
A compelling demonstration of auxiliary-based stereodivergence is the catalytic formation of a chiral auxiliary from a propargylic amine. This in-situ-generated auxiliary then directs subsequent cyclopropanation or epoxidation reactions, showcasing the versatility of this strategy. nih.gov The ability to access all possible stereoisomers of a cyclopropane product from a single starting material by simply changing the catalyst or auxiliary is a testament to the power and flexibility of modern stereoselective synthesis. researchgate.netchemrxiv.org
| Methodology | Controlling Element | Outcome | Key Features |
| Substrate Control | Existing stereocenters in the substrate | Diastereoselective | Directing groups guide the reagent. |
| Auxiliary-Based | Removable chiral group | Enantio- and Diastereoselective | Allows for stereodivergent synthesis. |
| Biocatalysis | Engineered enzyme active site | High stereoselectivity | Functions as a tunable chiral auxiliary. acs.orgrochester.edurochester.edu |
Specific Considerations for the Synthesis of this compound and Related Highly Branched Cyclopropanes
The synthesis of highly substituted and sterically hindered cyclopropanes, such as this compound, presents unique challenges that often require specialized synthetic strategies. The increased steric bulk around the reacting centers can significantly hinder the approach of reagents, leading to low yields or the formation of undesired side products.
One of the primary difficulties in constructing tetrasubstituted cyclopropanes lies in overcoming the steric repulsion between the substituents on the alkene and the incoming carbene or carbenoid species. This steric hindrance can make the cyclopropanation reaction sluggish or prevent it from occurring altogether. For instance, traditional methods like the Simmons-Smith reaction, while effective for less substituted olefins, may prove inefficient for the synthesis of highly branched structures. ethz.ch
To address these challenges, several advanced methodologies have been developed. One approach involves the use of more reactive carbene precursors or catalytic systems that can operate under milder conditions. For example, rhodium-catalyzed reactions of diazo compounds are often employed for the synthesis of highly substituted cyclopropanes. rsc.org The choice of ligand on the rhodium catalyst can be crucial in tuning the reactivity and selectivity of the reaction.
Another strategy involves intramolecular cyclization reactions. These reactions can be more favorable for the formation of sterically congested rings due to the proximity of the reacting groups. For example, a ketone can be alkylated using hydrogen-borrowing catalysis to introduce a side chain with a leaving group, which then undergoes intramolecular displacement to form the cyclopropane ring. acs.org This method provides a pathway to α-cyclopropyl ketones, which can be further functionalized.
Furthermore, the concept of a 1,2-chirality transfer offers a novel approach to the stereoselective synthesis of certain cyclopropane derivatives. researchgate.net This method relies on the transfer of chirality from an existing stereocenter to the newly formed cyclopropane ring, followed by the elimination of the original stereocenter. Such strategies highlight the innovative approaches required to access complex and highly substituted cyclopropane structures.
The synthesis of this compound, specifically, would likely require a careful selection of starting materials and reaction conditions to manage the steric crowding. An approach might involve the cyclopropanation of a tetrasubstituted alkene, such as 2,3-dimethyl-2-pentene, with a methylcarbene equivalent. The choice of the carbene source and catalyst would be critical to achieving a reasonable yield.
| Challenge | Potential Solution | Example |
| Steric Hindrance | Use of highly reactive carbene precursors/catalysts | Rhodium-catalyzed cyclopropanation rsc.org |
| Low Reactivity | Intramolecular cyclization strategies | Hydrogen-borrowing catalysis for α-cyclopropyl ketones acs.org |
| Stereocontrol | Chirality transfer methods | 1,2-chirality transfer from an existing stereocenter researchgate.net |
Mechanistic Studies on the Reactivity and Transformations of 1 Ethyl 1,2,2 Trimethylcyclopropane Analogues
Pathways of Ring-Opening Reactions in Substituted Cyclopropanes
The release of ring strain is a primary driving force for the reactions of cyclopropanes. This can be achieved through several distinct mechanistic pathways, including thermal isomerization, electrophilic and nucleophilic attack, and transition metal-mediated processes.
Thermal Isomerization Mechanisms and Diradical Intermediates in Alkylcyclopropanes
The thermal isomerization of alkylcyclopropanes, such as 1-ethyl-1,2,2-trimethylcyclopropane, typically proceeds through the formation of a trimethylene diradical intermediate. nih.gov This process involves the homolytic cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring, leading to a short-lived, highly reactive species. The stability of the resulting diradical is influenced by the substitution pattern on the cyclopropane ring. For instance, the thermal isomerization of 1,1,2,2-tetramethylcyclopropane (B1198135) to 2,4-dimethyl-2-pentene (B165557) has been shown to proceed via a diradical intermediate. researchgate.net
The fate of the diradical intermediate determines the final product distribution. It can undergo several subsequent reactions, including rotation around the carbon-carbon single bonds, which can lead to geometric isomerization (cis-trans isomerization), or it can undergo hydrogen or alkyl shifts to form various isomeric alkenes. researchgate.net In some cases, a competing pathway involving the formation of a singlet carbene intermediate has been observed, which can also lead to rearranged products. nih.gov The Arrhenius parameters for the thermal isomerization of several methyl-substituted cyclopropanes have been determined, providing insight into the energetics of these processes. researchgate.net
Table 1: Representative Thermal Isomerization Products of Substituted Cyclopropanes This table presents potential isomerization products based on established mechanisms for analogous compounds.
| Starting Cyclopropane Analogue | Major Isomerization Products |
| 1,1,2,2-Tetramethylcyclopropane | 2,4-Dimethyl-2-pentene |
| cis-1,2-Dimethylcyclopropane (B1205809) | trans-1,2-Dimethylcyclopropane, 2-Methyl-1-pentene, 4-Methyl-2-pentene |
| 1,1-Dimethylcyclopropane | 2-Methyl-1-butene, 2-Methyl-2-butene |
Electrophilic and Nucleophilic Ring-Opening Processes
The strained carbon-carbon bonds of cyclopropanes can also be cleaved by the action of electrophiles and nucleophiles. In electrophilic ring-opening, an electrophile attacks one of the carbon-carbon bonds, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile to give the final ring-opened product. The regioselectivity of this process is often governed by the stability of the resulting carbocation, with the electrophile adding to the less substituted carbon and the positive charge developing at the more substituted carbon.
For nucleophilic ring-opening to occur, the cyclopropane ring must typically be activated by an electron-withdrawing group. In the case of donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-accepting substituent, nucleophilic attack is facilitated. acs.orgrsc.org The reaction proceeds via a conjugate addition-type mechanism, where the nucleophile attacks the carbon atom beta to the electron-withdrawing group, leading to ring cleavage. Brønsted and Lewis acids can catalyze these reactions by activating the acceptor group. acs.orgnih.gov
Transition Metal-Mediated Carbon-Carbon Bond Activation
Transition metal complexes can effectively catalyze the activation and cleavage of the carbon-carbon bonds in cyclopropanes. rsc.orgnih.gov This process often involves the oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or beta-hydride elimination, to yield a variety of products. nih.gov The specific outcome of the reaction is highly dependent on the nature of the transition metal, the ligands, and the substituents on the cyclopropane ring. For example, nickel and palladium complexes have been widely used to catalyze the cross-coupling reactions of alkylcyclopropanes. nih.gov
Intramolecular Rearrangements of Highly Substituted Cyclopropanes: Scope and Limitations (e.g., Quasi-Favorskii)
Highly substituted cyclopropanes can undergo a variety of intramolecular rearrangements, often leading to the formation of more complex cyclic or acyclic structures. A notable example is the quasi-Favorskii rearrangement, which involves the ring contraction of α-halocyclobutanones to cyclopropanecarboxylic acid derivatives. A related transformation allows for the synthesis of highly substituted cyclopropanes from α,α-dichlorocyclobutanols. researchgate.netnih.govsci-hub.sesci-hub.se This method involves the treatment of the dichlorocyclobutanol with a base, which induces a ring-contraction to furnish the corresponding cyclopropane. researchgate.netnih.govsci-hub.se The stereoselectivity of this rearrangement has been a subject of detailed study. researchgate.netsci-hub.se
The scope of these intramolecular rearrangements is often influenced by the substitution pattern of the cyclopropane ring. Steric hindrance can play a significant role in determining the feasibility and outcome of the reaction. For instance, the presence of bulky substituents may disfavor certain transition states, leading to alternative reaction pathways or a lack of reactivity.
Cycloaddition Chemistry Involving Strained Cyclopropyl (B3062369) Systems
The inherent strain in the cyclopropane ring allows these molecules to participate in cycloaddition reactions, acting as three-carbon synthons. rsc.org Donor-acceptor cyclopropanes are particularly adept at undergoing [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgrsc.org In these reactions, the cyclopropane ring is opened, and the resulting 1,3-dipole is trapped by the dipolarophile to form a five-membered ring. nih.gov The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the nature of the donor and acceptor groups on the cyclopropane, as well as the reaction conditions. rsc.org
The reactivity of cyclopropanes in cycloaddition reactions is also dependent on the strain of the ring system. acs.orgresearchgate.net Highly strained cyclopropanes, such as those fused to other ring systems, can exhibit enhanced reactivity. Furthermore, the presence of specific functional groups can enable novel cycloaddition pathways, for example, through photocatalysis. nih.gov
Computational Chemistry Investigations of 1 Ethyl 1,2,2 Trimethylcyclopropane and Other Cyclopropane Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory, Ab Initio)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for determining the equilibrium geometries and electronic properties of molecules. unipd.it For cyclopropane (B1198618) and its derivatives, these calculations can accurately predict bond lengths, bond angles, and the distribution of electron density within the molecule.
High-level ab initio calculations, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)), have been employed to determine the precise geometry of the parent cyclopropane molecule. These studies have helped to resolve long-standing debates about its equilibrium structure, providing benchmark data for other computational methods. For substituted cyclopropanes like 1-ethyl-1,2,2-trimethylcyclopropane, DFT methods, such as B3LYP, are frequently used due to their balance of accuracy and computational cost. nih.gove-journals.ine-journals.in These calculations can model the effects of alkyl substituents on the geometry of the three-membered ring.
The electronic structure of cyclopropanes is particularly interesting due to the strained "banana bonds" of the ring. libretexts.org Computational methods allow for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. researchgate.net For instance, the HOMO and LUMO energies can indicate the molecule's ability to donate or accept electrons in chemical reactions. researchgate.net Studies on various substituted cyclopropanes have shown how different functional groups can alter the electronic properties of the ring. smu.edu
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| CCSD(T) | cc-pVQZ | High-accuracy geometry optimization of cyclopropane | |
| B3LYP | 6-31G | Geometry and energetics of cyclopropane reactions | e-journals.ine-journals.in |
| MP4SDO | 6-31G | Study of corner-protonated cyclopropane | rsc.orgrsc.org |
| DFT (B3LYP) | ZORA-STO-QZ4P | Ionization potentials of cyclopropane derivatives | nih.gov |
Theoretical Elucidation of Reaction Pathways, Transition States, and Energetics
A significant advantage of computational chemistry is its ability to map out the entire potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed mechanistic understanding.
For cyclopropane derivatives, computational studies have been instrumental in elucidating the mechanisms of various reactions, including ring-opening, cyclization, and cycloaddition reactions. researchgate.netresearchgate.netnih.govcolab.ws For example, DFT calculations have been used to study the 1,3-dipolar cycloaddition of cyclopropanes with nitrones, revealing two competing pathways: an asymmetric concerted pathway and a stepwise zwitterionic pathway. researchgate.net These calculations showed that the reaction barriers for both pathways were very similar. researchgate.net
The energetics of rhodium-catalyzed cyclopropanation reactions have also been extensively studied using DFT. researchgate.netnih.govacs.org These studies have helped to understand the role of the catalyst, the nature of the reactive intermediates (metal carbenoids), and the factors controlling stereoselectivity. researchgate.netnih.govacs.org For instance, calculations have shown that the nitrogen extrusion step is often the rate-limiting step in the catalytic cycle. researchgate.net
Furthermore, computational methods can be used to investigate the transition states of reactions involving cyclopropanes. e-journals.ine-journals.in For the hydroalumination and hydroboration of cyclopropane, DFT calculations have identified four-centered transition states. e-journals.ine-journals.in The calculated activation barriers provide quantitative insights into the feasibility of these reactions. e-journals.ine-journals.in
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | B3LYP/6-31+G(d,p) | Identified concerted and stepwise pathways with similar energy barriers. | researchgate.net |
| Rhodium-Catalyzed Cyclopropanation | DFT (BP86, D-BP86) | Favored stepwise mechanism via a metallacyclobutane intermediate. | researchgate.net |
| Hydroalumination of Cyclopropane | B3LYP/6-31G | Proceeds via a four-centered transition state. | e-journals.in |
| Hydroboration of Cyclopropane | B3LYP/6-31G | Proceeds via a four-centered transition state. | e-journals.in |
Spectroscopic Property Prediction and Correlation with Experimental Data for Substituted Cyclopropanes
Computational chemistry plays a crucial role in the interpretation of experimental spectra. By calculating spectroscopic properties such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared with experimental data. This correlation aids in the assignment of spectral features and the confirmation of molecular structures. researchgate.net
For cyclopropane and its derivatives, computational methods have been successfully used to predict their vibrational spectra. researchgate.net The calculated frequencies, after appropriate scaling, generally show good agreement with experimental values, allowing for a detailed assignment of the vibrational modes. researchgate.net This is particularly valuable for complex molecules where experimental spectra can be difficult to interpret.
The interplay between experimental and computational spectroscopy is a powerful approach for studying molecular properties. researchgate.net For example, a combined experimental and computational study on cyclopropane itself led to a refined equilibrium structure by augmenting experimental rotational constants with calculated vibrational corrections.
Computational Assessment of Strain Energy and Substituent Effects on Cyclopropane Stability
The high reactivity of cyclopropanes is largely attributed to their significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgfiveable.melibretexts.org Computational methods provide a direct way to quantify this strain energy. The strain energy of the parent cyclopropane is approximately 27 kcal/mol. baranlab.org
Substituents on the cyclopropane ring can have a significant impact on its stability. smu.edu Computational studies have been performed to systematically investigate the effects of various substituents on the geometry and energy of the cyclopropane ring. smu.eduacs.org These studies have shown that the interaction between the substituent and the ring can be complex. For example, π-acceptor substituents can interact with the Walsh orbitals of the cyclopropane ring, leading to a strengthening of the distal C-C bond and a weakening of the vicinal C-C bonds. smu.edu
| Substituent Type | Effect on Cyclopropane Ring | Reference |
|---|---|---|
| π-acceptor (e.g., CN) | Strengthens distal C-C bond, weakens vicinal C-C bonds. | smu.edu |
| Electropositive (e.g., Li) | Stabilizes the ring through enhanced σ-aromaticity. | smu.edu |
| Electronegative (e.g., F, OH) | Destabilizes the ring. | smu.edu |
| Unsaturated (e.g., vinyl) | Shortens the opposite C-C bond. | rsc.org |
Advanced Research Applications of Highly Substituted Cyclopropanes in Complex Molecule Construction
Strategic Utility of Cyclopropane (B1198618) Units as Versatile Building Blocks in Organic Synthesis
The cyclopropane motif is a recurring feature in a wide array of natural products and biologically active molecules. rsc.orgresearchgate.net Its high ring strain, estimated to be around 27.5 kcal/mol, makes it a reactive entity, prone to ring-opening reactions that can be harnessed for synthetic purposes. masterorganicchemistry.comumass.edu This reactivity, combined with the rigid, three-dimensional arrangement of its substituents, renders cyclopropane derivatives, such as 1-Ethyl-1,2,2-trimethylcyclopropane, versatile building blocks in organic synthesis. researchgate.netmarquette.edu
Synthetic chemists have developed numerous methods for the construction of cyclopropane rings, broadly categorized into [2+1] cycloadditions and 1,3-cyclizations. rsc.org Prominent examples of [2+1] cycloadditions include the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and Michael-initiated ring closure (MIRC) reactions. rsc.org Intramolecular cyclization strategies are also employed to create densely substituted cyclopropanes within complex molecular skeletons. rsc.org
The utility of cyclopropanes as synthetic intermediates is vast. acs.org Donor-acceptor substituted cyclopropanes are particularly useful, as the electronic effects of the substituents activate the ring for cleavage, leading to a variety of products. acs.org Furthermore, the transformation of functional groups attached to the cyclopropane ring allows for the creation of diverse molecular scaffolds. For instance, a bifunctional cyclopropane was utilized to generate a library of compounds through reactions at its ester and sulfide (B99878) functionalities. nih.gov
Application in the Total Synthesis of Natural Products Featuring Cyclopropane Motifs
The unique structural and biological properties of natural products containing cyclopropane rings have made them attractive targets for total synthesis. rsc.org The construction of these three-membered rings within a complex molecular framework presents a significant synthetic challenge. acs.org
A variety of cyclopropanation methods have been successfully applied in the total synthesis of natural products. rsc.orgrsc.org These include the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and MIRC reactions. rsc.org For example, the synthesis of various cyclopropane-containing natural products has been achieved through these well-established methods. marquette.edursc.org
The strategic introduction of the cyclopropane unit is a key consideration in the design of a total synthesis. In some cases, the cyclopropane is installed early in the synthetic sequence, while in others, it is formed in a late-stage transformation. news-medical.net The choice of strategy often depends on the complexity of the target molecule and the compatibility of the cyclopropanation conditions with other functional groups present. acs.org
Development of Novel Synthetic Tools and Reagents Based on Cyclopropane Chemistry
Research in the field of cyclopropane chemistry has led to the development of new synthetic methodologies and reagents. news-medical.net For instance, a novel method for creating cyclopropanes on a variety of molecules has been developed that is safer and more efficient than traditional methods, which often require highly reactive and potentially explosive ingredients. news-medical.netpsu.edu This new method utilizes visible light and common chemical ingredients, including oxygen, and has been successfully applied to complex molecules such as steroids and vitamins. news-medical.net
Furthermore, new catalytic systems are continually being developed for asymmetric cyclopropanation, allowing for the synthesis of enantioenriched cyclopropanes. nih.govrochester.edu Chiral ruthenium and myoglobin-based catalysts have been shown to be effective in producing cyclopropanes with high diastereo- and enantioselectivity. nih.govrochester.edu These advancements provide access to a wider range of chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.
The development of cyclopropane-based reagents has also expanded the toolkit of synthetic chemists. For example, a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks has been prepared from a single bifunctional cyclopropane precursor. nih.gov These building blocks can be used in fragment-based drug discovery to create more three-dimensional and lead-like molecules. acs.org
Design of Constrained Molecular Scaffolds and Rigid Frameworks for Materials Science
The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive component for the design of constrained molecular scaffolds and rigid frameworks in materials science. researchgate.netmarquette.edu These rigid structures can be used to control the orientation of pendant functional groups, which is important for creating materials with specific properties. marquette.edu
Cyclopropane-containing scaffolds have been used in the design of macrocyclic kinase inhibitors. nih.gov The rigidity of the scaffold helps to pre-organize the molecule for binding to the target protein, which can lead to increased potency and selectivity. nih.gov Propellanes, which contain multiple fused rings including a cyclopropane, have also been used as rigid scaffolds for the stereodefined attachment of pharmacophoric elements. mdpi.com
In addition to applications in medicinal chemistry, cyclopropane derivatives have been investigated for their potential use in photochemistry and as precursors for high-energy compounds. researchgate.net The strain energy of the cyclopropane ring can be harnessed to drive polymerization reactions or to introduce functional groups that enhance the properties of materials. researchgate.net
Conclusion and Future Research Directions in 1 Ethyl 1,2,2 Trimethylcyclopropane and Substituted Cyclopropane Chemistry
Synopsis of Current Knowledge and Major Achievements in Substituted Cyclopropane (B1198618) Synthesis and Reactivity
The synthesis of substituted cyclopropanes, including structures analogous to 1-Ethyl-1,2,2-trimethylcyclopropane, has been a central theme in organic chemistry for over a century. researchgate.net Significant progress has been made, moving from classical methods to highly sophisticated catalytic and stereoselective transformations.
Major Synthetic Achievements:
Carbene Transfer Reactions: The reaction of alkenes with carbenes or carbenoids is a cornerstone of cyclopropane synthesis. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic and reliable method for cyclopropanation. masterorganicchemistry.com Transition-metal catalysis, particularly with rhodium, ruthenium, and copper catalysts, has enabled the use of diazo compounds for efficient and often asymmetric carbene transfer. researchgate.netrsc.org
Michael-Initiated Ring Closure (MIRC): The MIRC reaction has become a powerful and versatile strategy for constructing highly functionalized and enantioenriched cyclopropanes. rsc.orgnih.gov This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. nih.govrsc.org
Cycloaddition Reactions: Formal [2+1] cycloadditions represent a major disconnection strategy for synthesizing cyclopropanes. rsc.org Recent advancements have expanded the scope of these reactions, including photoredox catalysis-cooperated cycloadditions, to build complex cyclic frameworks. researchgate.net
Biocatalytic Approaches: The emergence of biocatalysis, using enzymes like engineered myoglobins, has provided highly diastereo- and enantioselective routes to functionalized cyclopropanes, such as cyclopropyl (B3062369) ketones, under mild conditions. nih.gov
The reactivity of substituted cyclopropanes is dominated by their high ring strain (approximately 27.5 kcal/mol), which facilitates ring-opening reactions. rsc.org The nature and pattern of substituents dictate the regioselectivity and stereoselectivity of these transformations. For electronically unbiased alkylcyclopropanes like this compound, C-C bond activation typically requires harsh conditions or specialized catalytic systems, as they lack the polarizing electron-donating or -withdrawing groups that facilitate cleavage in activated cyclopropanes. rsc.orgchimia.ch
Interactive Table: Key Synthetic Methodologies for Substituted Cyclopropanes
| Method | Description | Key Features |
| Simmons-Smith Reaction | Reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. masterorganicchemistry.com | Stereospecific; works well for a wide range of alkenes. |
| Transition-Metal Catalyzed Carbene Transfer | Reaction of an alkene with a diazo compound in the presence of a metal catalyst (e.g., Rh, Ru, Cu). researchgate.net | High efficiency; access to asymmetric synthesis with chiral ligands. rsc.org |
| Michael-Initiated Ring Closure (MIRC) | Tandem conjugate addition and intramolecular cyclization. nih.govrsc.org | Forms highly functionalized cyclopropanes; can be rendered enantioselective. rsc.org |
| Dihalocyclopropanation | Addition of a dihalocarbene (from a haloform and base) to an alkene. masterorganicchemistry.com | Provides gem-dihalocyclopropanes, which are versatile synthetic intermediates. |
| Biocatalysis | Enzyme-catalyzed cyclopropanation of alkenes. nih.gov | High stereoselectivity; environmentally benign reaction conditions. |
Identification of Remaining Challenges and Emerging Research Frontiers in the Field
Despite significant achievements, several challenges persist in the chemistry of substituted cyclopropanes, particularly for less activated systems like this compound.
Remaining Challenges:
Functionalization of Unactivated Cyclopropanes: Electronically unbiased alkyl- and arylcyclopropanes are notoriously difficult to activate. Their C-C bonds are kinetically inert, and the absence of polarizing substituents makes selective functionalization a formidable challenge. rsc.org
Regiochemical Control in C-C Bond Activation: For unsymmetrically substituted cyclopropanes, controlling which C-C bond is cleaved during a reaction remains a significant hurdle. Directing groups are often required to achieve regioselectivity. chimia.ch
Enantioselective Catalysis: While asymmetric catalysis for donor-acceptor cyclopropanes is well-developed, achieving high enantioselectivity for unactivated cyclopropanes is an elusive goal, often complicated by the involvement of radical intermediates. rsc.org
Direct C-H Functionalization: Developing methods for the direct C-H functionalization of the cyclopropane ring without relying on pre-installed activating groups is a major area of ongoing research.
Emerging Research Frontiers:
Photoredox and Iron Catalysis: The use of photoredox catalysis is opening new pathways for cyclopropane synthesis and functionalization. For instance, iron-thiol cooperative catalysis has enabled the challenging decarboxylative hydroalkylation of alkenes with CF3-containing cyclopropyl radicals, a method previously difficult to achieve. nih.gov
Remote Bond Activation: Strategies that allow for the selective activation of a remote bond, initiated from a distant functional group in the molecule, are being explored to expand the scope of cyclopropane cycloaddition reactions. researchgate.net
Biocatalysis and Chemoenzymatic Synthesis: Combining the high selectivity of enzymes with traditional chemical transformations offers a powerful approach to creating diverse libraries of complex, chiral cyclopropane-containing scaffolds. nih.gov
Synthesis of Complex Scaffolds: There is a growing focus on incorporating cyclopropane units into more complex molecular architectures, such as bicyclic pyrrolidines and 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffolds, for applications in medicinal chemistry. nih.govresearchgate.net
Interactive Table: Challenges and Frontiers in Substituted Cyclopropane Chemistry
| Area | Specific Challenge / Frontier | Significance |
| Activation | Functionalizing electronically unbiased cyclopropanes. rsc.org | Unlocking the synthetic potential of a large class of simple, readily available cyclopropanes. |
| Selectivity | Controlling regiochemistry of C-C bond cleavage. chimia.ch | Enabling predictable and programmable synthesis of complex target molecules. |
| Stereocontrol | Enantioselective transformations of unactivated cyclopropanes. rsc.org | Accessing specific stereoisomers crucial for pharmaceutical applications. |
| New Catalysis | Development of iron-based and photoredox catalytic systems. nih.gov | Providing milder, more sustainable, and novel reaction pathways. |
| Advanced Methods | Remote bond activation and chemoenzymatic diversification. researchgate.netnih.gov | Building molecular complexity and structural diversity efficiently. |
Outlook for Novel Methodologies and Theoretical Advancements in Cyclopropane Science
The future of cyclopropane chemistry will likely be shaped by the convergence of innovative synthetic methodologies and powerful computational tools. The development of novel catalysts that can operate under mild conditions and activate challenging substrates will be paramount. Catalysis based on abundant and non-toxic metals like iron is a particularly promising avenue. nih.gov
New reaction designs will continue to push the boundaries of what is possible. Methodologies that harness radical intermediates through controlled processes, such as photoredox catalysis, will likely play a key role in overcoming the inertness of unactivated C-C and C-H bonds. nih.gov Furthermore, the strategic use of directing groups will continue to be refined to solve long-standing problems of regioselectivity in C-C bond activation. chimia.ch
Theoretical advancements, particularly through Density Functional Theory (DFT) studies, are becoming indispensable for understanding reaction mechanisms. nih.gov Computational chemistry provides crucial insights into transition states and reaction pathways, which accelerates the development of new catalysts and reactions. For example, DFT analysis has been used to understand the mechanism of palladium-catalyzed [3+2] cycloadditions of cyclopropanes with imines and to rationalize the reluctant decarboxylation of small-ring cycloalkanes. researchgate.netnih.gov The synergy between experimental and theoretical studies will undoubtedly lead to more predictable, efficient, and selective methods for the synthesis and functionalization of substituted cyclopropanes like this compound, paving the way for their increased use in various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-1,2,2-trimethylcyclopropane, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of alkenes using transition-metal catalysts (e.g., Simmons-Smith reagents) or carbene transfer reactions. For substituted cyclopropanes like this compound, steric effects must be mitigated by using bulky ligands or low-temperature conditions. A two-step approach may include (1) cyclopropanation of a pre-functionalized alkene and (2) alkylation of the ring substituents. Yield optimization requires precise stoichiometric control of ethyl and methyl groups to avoid over-substitution. Gas chromatography (GC) or NMR can monitor reaction progress .
Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Simmons-Smith Reaction | Zn-Cu/CH₂I₂, THF, 0°C | 40-60% | Steric hindrance from methyl |
| Carbene Insertion | Rh₂(OAc)₄, diazo compounds | 50-70% | Competing dimerization |
| Alkylation Post-Cyclization | Grignard reagents, −78°C | 30-50% | Regioselectivity control |
Q. How can the structural integrity and stereochemistry of this compound be confirmed?
- Methodological Answer : X-ray crystallography provides definitive confirmation of the cyclopropane ring geometry and substituent arrangement. For solution-phase analysis, ¹H NMR is critical: cyclopropane protons resonate between 0.9–1.3 ppm as sharp singlets or doublets due to ring strain. Methyl groups show distinct splitting patterns (e.g., 1.25 ppm doublet for geminal methyls). Computational methods (DFT) predict bond angles and strain energy, which correlate with experimental thermochemical data (e.g., heats of hydrogenation) .
Q. What thermodynamic properties govern the stability of this compound?
- Methodological Answer : The compound’s stability is influenced by angle strain (Baeyer strain theory) and steric hindrance from substituents. Heats of hydrogenation (ΔH°) can quantify ring strain: cyclopropane derivatives typically release 38–40 kcal/mol upon hydrogenation. Comparative studies with unsubstituted cyclopropane (ΔH° = 38.5 kcal/mol) reveal that bulky substituents like ethyl and methyl increase torsional strain but stabilize the ring kinetically against electrophilic attacks .
Advanced Research Questions
Q. What strategies address steric hindrance during functionalization of this compound?
- Methodological Answer : Steric effects from the ethyl and methyl groups limit access to electrophilic/nucleophilic sites. Strategies include:
- Directed C–H activation : Use of transition metals (Pd, Rh) with directing groups to selectively functionalize less hindered positions.
- Ring-opening/Re-cyclopropanation : Controlled ring-opening with HX (e.g., HBr) followed by re-formation under milder conditions.
- Photocatalysis : Radical-mediated reactions bypass steric limitations (e.g., UV light with eosin Y). Kinetic studies using time-resolved IR spectroscopy help identify rate-determining steps .
Q. How does the cyclopropane ring influence reactivity in [2+3] cycloadditions or cross-coupling reactions?
- Methodological Answer : The strained cyclopropane ring acts as a dipolarophile in [2+3] cycloadditions. For example, AlCl₃ promotes formal [2+3] reactions with donor-acceptor cyclopropanes, yielding five-membered rings. In cross-coupling, the ring’s electron-deficient nature facilitates oxidative addition with Pd(0) catalysts. Mechanistic studies (e.g., isotopic labeling or Hammett plots) reveal that substituents modulate electron density and regioselectivity .
Table 2: Reactivity in Cycloadditions
| Reaction Type | Electrophile | Product | Key Observations |
|---|---|---|---|
| [2+3] Cycloaddition | Nitrile oxide | Isoxazoline | Steric effects dominate |
| Diels-Alder | Quinone | Bicyclic adduct | Ring strain accelerates kinetics |
Q. Can this compound serve as a conformational regulator in foldamers or peptidomimetics?
- Methodological Answer : Cyclopropane’s rigid structure enforces backbone torsion angles in δ-peptides, enabling predictable helical conformations. Molecular dynamics simulations (AMBER/CHARMM force fields) and circular dichroism (CD) spectroscopy validate that this compound derivatives stabilize secondary structures better than non-cyclopropane analogs. X-ray crystallography of tetrameric oligomers confirms helical pitch alignment with computational models .
Data Contradictions and Resolutions
- Synthetic Yield Discrepancies : reports 50–70% yields for Rh-catalyzed cyclopropanation, while notes lower yields (30–50%) for sterically hindered systems. Resolution: Steric maps using Tolman’s cone angles predict yield trends for substituted cyclopropanes .
- Strain Energy Calculations : NIST thermochemical data ( ) and DFT studies ( ) show ±2 kcal/mol variations in strain energy. Calibration with experimental ΔH° values reconciles these differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
